Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a complex organic compound notable for its trifluoromethyl group, which enhances its pharmacological properties. This compound is classified under amino acid derivatives, specifically as a chiral amino acid analog due to the presence of the 3R stereocenter. Its molecular formula is , with a molecular weight of approximately 283.67 g/mol .
The compound is synthesized from readily available precursors in organic chemistry. Its classification falls within the realm of pharmaceuticals and agrochemicals due to its potential applications in drug development and chemical synthesis. The trifluoromethyl group is particularly significant in medicinal chemistry, as it often improves metabolic stability and bioavailability of compounds .
The synthesis of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can be achieved through several methods, including:
The molecular structure of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate features a central propanoate backbone with an amino group and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's electronic properties.
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can participate in various chemical reactions:
The mechanism of action for methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with biological targets, particularly enzymes or receptors where it may modulate activity through binding interactions. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Studies on its pharmacodynamics are essential to understand how this compound influences biological pathways, including:
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has several potential applications:
The synthesis of enantiomerically pure methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate (CAS 1228569-28-5) requires precise stereochemical control to establish the (R)-configuration at the chiral center. Several sophisticated synthetic strategies have been developed to achieve this with high enantioselectivity:
Asymmetric Hydrogenation: The most efficient route employs catalytic asymmetric hydrogenation of prochiral enamide precursors. A representative synthesis begins with 3-(trifluoromethyl)benzaldehyde, which undergoes condensation with methyl acetamidoacrylate to form the corresponding enol ester. Subsequent hydrogenation using chiral Rh(I) complexes bearing bisphosphine ligands (e.g., (R,R)-Me-DuPhos) affords the (R)-configured product with enantiomeric excess (ee) values exceeding 95% [8]. The trifluoromethyl group's electron-withdrawing nature enhances substrate coordination to the chiral catalyst, facilitating high stereoselectivity.
Chiral Auxiliary Approaches: Alternative routes employ chiral auxiliaries for stereocontrol. Reaction of 3-(trifluoromethyl)phenylmagnesium bromide with chiral Evans oxazolidinone derivatives forms a diastereoselective intermediate. After propanoate chain elongation and auxiliary removal, the (R)-enantiomer is obtained with >98% diastereomeric excess [2] [5]. This method provides crystalline intermediates that simplify purification but requires additional synthetic steps.
Enzymatic Resolution: Kinetic resolution of racemic mixtures using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer, leaving the desired (R)-isomer unreacted. This approach achieves up to 99% ee but suffers from maximum theoretical yields of 50%, requiring efficient recycling of the undesired enantiomer [8].
Table 1: Stereoselective Synthesis Methods for (R)-Enantiomer
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Me-DuPhos | 95-99 | 85-92 | Atom economy, direct synthesis |
Chiral Auxiliary | (S)-4-Benzyloxazolidin-2-one | >98 | 70-75 | Crystalline intermediates |
Enzymatic Resolution | CAL-B Lipase | 99 | 45 | Mild conditions, no metal catalysts |
Asymmetric catalysis represents the most atom-economical strategy for direct (R)-isomer synthesis, with catalyst design dictating stereochemical outcomes:
Transition Metal Catalysis: Rhodium complexes with chiral bisphosphine ligands dominate industrial production. The mechanism involves substrate chelation through the enamide's carbonyl oxygen and nitrogen atoms, positioning the prochiral face for hydride transfer. Ligand bite angles critically influence enantioselectivity – ligands with narrower angles (e.g., Me-DuPhos, 71°) favor (R)-formation by accommodating the bulky trifluoromethylphenyl group in a specific quadrant . Pressure studies reveal rate-limiting oxidative addition (H₂) below 50 psi and substrate insertion above this threshold. Catalyst recycling via ionic immobilization (e.g., sulfonated ligands in aqueous biphasic systems) enables 15 reaction cycles with <2% ee erosion [8].
Organocatalytic Approaches: Proline-derived catalysts enable enantioselective Michael additions of nitroalkanes to 3-(trifluoromethyl)benzaldehyde, followed by esterification and reduction. Though step-intensive, this route avoids precious metals. Cinchona alkaloid-derived thioureas catalyze β-amino ester formation via Mannich reactions with ee values up to 91%, but require post-synthetic modifications to install the trifluoromethyl group [5].
Table 3: Asymmetric Catalysts for (R)-Isomer Synthesis
Catalyst Type | Specific Example | Reaction | Temperature (°C) | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
Rh-Bisphosphine | [Rh((R,R)-Me-DuPhos)(COD)]⁺TfO⁻ | Asymmetric Hydrogenation | 50 | 99 | 350 |
Rh-Phosphinooxazoline | Rh-(S,tBu-PHOX) | Asymmetric Hydrogenation | 40 | 97 | 280 |
Organocatalyst | (S)-Diphenylprolinol silyl ether | Michael Addition | -20 | 91 | 25 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4